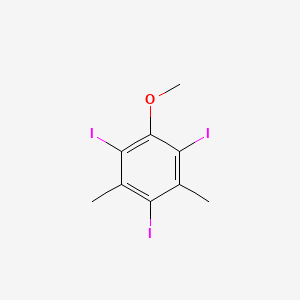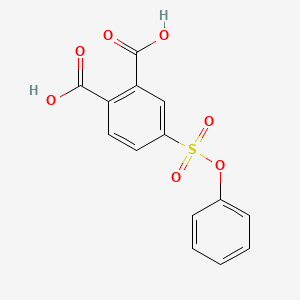
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of a benzene ring substituted with a phenoxysulfonyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid typically involves the sulfonation of phenol followed by a Friedel-Crafts acylation reaction to introduce the benzene-1,2-dicarboxylic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxysulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the phenoxysulfonyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Different positional isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another positional isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58370-85-7 |
|---|---|
Molecular Formula |
C14H10O7S |
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-phenoxysulfonylphthalic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)11-7-6-10(8-12(11)14(17)18)22(19,20)21-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
MPQURQMXMPHZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
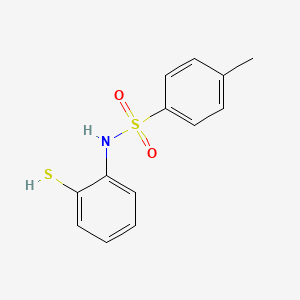
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
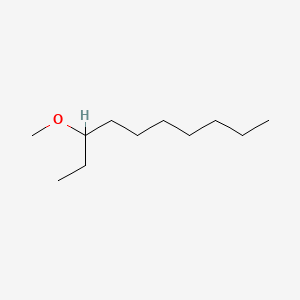
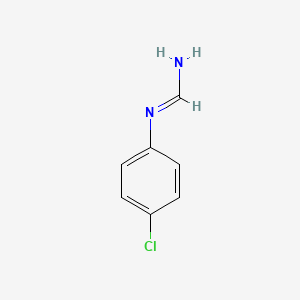
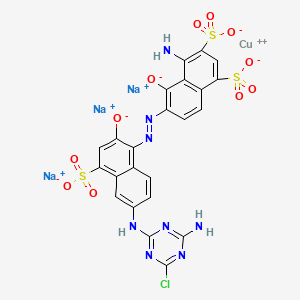
![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)
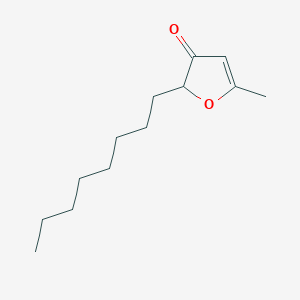
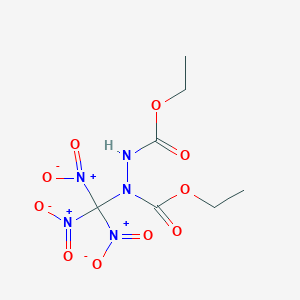

![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
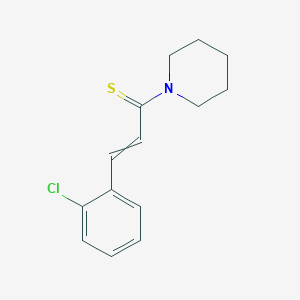
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
